Asunaprevir
Overview
Description
Asunaprevir, also known as BMS-650032, is a potent hepatitis C virus (HCV) NS3 protease inhibitor . It has shown high efficacy in dual-combination regimens with daclatasvir in patients chronically infected with HCV genotype 1b . It was developed by Bristol-Myers Squibb and completed Phase III clinical trials in 2013 .
Synthesis Analysis
The synthesis of Asunaprevir involves a convergent synthesis with 20 total steps, resulting in an overall yield of approximately 3% . The manufacturing route has not been disclosed, but the procedure is likely the scale route used by Bristol–Myers Squibb .Molecular Structure Analysis
Asunaprevir is a tripeptidic acylsulfonamide inhibitor of the hepatitis C virus (HCV) NS3/4A protease . The potency of Asunaprevir is significantly compromised by the drug resistance mutations R155K and D168A . These mutations disrupt the enzyme’s interaction with Asunaprevir’s P2* isoquinoline .Chemical Reactions Analysis
Asunaprevir undergoes rapid absorption, with a time to reach maximum plasma concentration (Tmax) of 2-4 hours and an elimination half-life (t½) of approximately 15-20 hours observed in single-ascending dose studies . Oxidative metabolism of Asunaprevir is primarily mediated by CYP3A4/5 .Physical And Chemical Properties Analysis
Asunaprevir has a molecular formula of C35H46ClN5O9S and a molecular weight of 748.3 g/mol . It is an oligopeptide .Scientific Research Applications
Discovery and Development
- Discovery of Asunaprevir : Asunaprevir (BMS-650032, 24) was discovered as a tripeptidic acylsulfonamide inhibitor of the NS3/4A enzyme. It entered phase III clinical trials for the treatment of hepatitis C virus (HCV) infection. This discovery was significant in overcoming cardiovascular liabilities observed in earlier leads from the same chemical series (Scola et al., 2014).
Pharmacology and Efficacy
- Preclinical Profile : Asunaprevir was shown to be effective in treating HCV genotype 1 when combined with alfa interferon and/or the NS5A replication complex inhibitor daclatasvir. Its efficacy was established through competitive binding to the NS3/4A protease complex (Mcphee et al., 2012).
- Resistance Analysis : In vitro genotypic and phenotypic analysis of asunaprevir-associated resistance against genotypes 1a and 1b used HCV replicons and patient samples from clinical studies. This analysis was crucial in understanding the drug's resistance profile and guiding its clinical use (Mcphee et al., 2012).
Clinical Applications and Safety
- Clinical Efficacy and Safety : Asunaprevir, as a protease inhibitor, showed high efficacy in the treatment of HCV, particularly in genotypes 1 and 4. Its safety profile was evaluated through various clinical trials, making it a candidate component of interferon-free combinations for HCV treatment (Gentile et al., 2014).
Pharmacokinetics
- In Vitro Metabolism and Pharmacokinetics : Studies have detailed the pharmacokinetics and metabolism of Asunaprevir in vivo, highlighting its clearance, hepatic disposition, and the impact on clinical dosing guidelines (Mosure et al., 2015).
Drug-Drug Interactions
- Drug–Drug Interactions : Asunaprevir's interactions with other drugs were characterized, particularly in the context of its metabolism by cytochrome P450 (CYP) 3A4 and its effects on other medications metabolized by the same pathway (Eley et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[(2S)-1-[(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46ClN5O9S/c1-9-19-16-35(19,31(44)40-51(46,47)22-11-12-22)39-28(42)25-15-21(49-29-24-14-20(36)10-13-23(24)26(48-8)17-37-29)18-41(25)30(43)27(33(2,3)4)38-32(45)50-34(5,6)7/h9-10,13-14,17,19,21-22,25,27H,1,11-12,15-16,18H2,2-8H3,(H,38,45)(H,39,42)(H,40,44)/t19-,21-,25+,27-,35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWSZZJLZRKHHD-WVWIJVSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CC(CC1C(=O)NC2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@]2(C[C@H]2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46ClN5O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026065 | |
Record name | Asunaprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<50 mg/L | |
Record name | Asunaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11586 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Asunaprevir is a highly active HCV NS3 protease inhibitor. The genome of HCV has a positive polarity which allows it to be translated into a protein in the host cell without further transformation steps. However, the resultant protein needs to be divided by the enzyme NS3 protease into single proteins in order to be able to exert its enzymatic activity or structural role. Therefore, due to NS3 vital importance for viral replication, the inhibiting action of asunaprevir causes a robust antiviral activity. | |
Record name | Asunaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11586 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Asunaprevir | |
CAS RN |
630420-16-5 | |
Record name | Asunaprevir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=630420-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Asunaprevir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630420165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Asunaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11586 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Asunaprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-butoxycarbonyl)-3-methyl-L-valyl-(4R)-4-((7-chloro-4-methoxy-1-isoquinolinyl)oxy)-N-((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)-L-prolinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ASUNAPREVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9X0KRJ00S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
145-155 ºC | |
Record name | Asunaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11586 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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